molecular formula C10H8ClN B3254528 2-Chloro-5-methylquinoline CAS No. 23952-31-0

2-Chloro-5-methylquinoline

Cat. No.: B3254528
CAS No.: 23952-31-0
M. Wt: 177.63 g/mol
InChI Key: OPQRSEDPFIFKAS-UHFFFAOYSA-N
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Description

2-Chloro-5-methylquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound Quinoline derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst. For 2-Chloro-5-methylquinoline, 2-chloroaniline and acetaldehyde can be used as starting materials.

    Skraup Synthesis: This method involves the cyclization of aniline derivatives with glycerol and an oxidizing agent like nitrobenzene in the presence of sulfuric acid. For this compound, 2-chloroaniline and acetaldehyde can be used.

Industrial Production Methods: Industrial production often involves the optimization of the above synthetic routes to achieve higher yields and purity. The use of catalysts, controlled reaction conditions, and purification techniques like recrystallization and chromatography are common.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chlorine atom in 2-Chloro-5-methylquinoline can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

  • Substituted quinolines, quinoline carboxylic acids, and tetrahydroquinoline derivatives.

Scientific Research Applications

2-Chloro-5-methylquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and antimalarial activities.

    Medicine: Investigated for its potential as an anticancer agent and in the treatment of infectious diseases.

    Industry: Used in the synthesis of dyes, pigments, and as a precursor for various pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methylquinoline involves its interaction with biological targets such as enzymes and receptors. It can inhibit the activity of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. In cancer cells, it may induce apoptosis by interacting with specific signaling pathways.

Comparison with Similar Compounds

    2-Chloroquinoline: Lacks the methyl group, which may affect its biological activity.

    5-Methylquinoline: Lacks the chlorine atom, which may influence its reactivity and applications.

    2-Methylquinoline: Similar structure but without the chlorine atom, affecting its chemical properties.

Properties

IUPAC Name

2-chloro-5-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-3-2-4-9-8(7)5-6-10(11)12-9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQRSEDPFIFKAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=NC2=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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